2-Methyl-5-(thiophen-2-YL)thiophene
Overview
Description
“2-Methyl-5-(thiophen-2-YL)thiophene” is a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The molecular formula of “2-Methyl-5-(thiophen-2-YL)thiophene” is C9H8S2 .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “2-Methyl-5-(thiophen-2-YL)thiophene” can be viewed using Java or Javascript .Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Electronic and Optoelectronic Materials
2-Methyl-5-(thiophen-2-yl)thiophene and its derivatives are significant in the synthesis of electronic and optoelectronic materials. These compounds exhibit notable electronic absorption and fluorescence spectra, making them suitable for electro-optical materials (Lukes et al., 2005). They are also utilized in the development of conducting polymers, which are essential in creating electrochromic devices. These polymers demonstrate substantial switching ability, making them apt for applications like electrochromic windows or displays (Variş et al., 2006).
Organic Photovoltaic Cells
Thiophene derivatives, including 2-Methyl-5-(thiophen-2-yl)thiophene, are key in synthesizing amorphous polymeric semiconductors. These materials are used as electron donor materials in organic photovoltaic cells, contributing to advancements in solar energy technology. Their unique molecular structure contributes to the thermal stability and efficiency of these cells (Cha et al., 2010).
Pharmaceutical Research
In pharmaceutical research, substituted thiophenes have shown a wide spectrum of biological activities. They are explored for their antibacterial, antifungal, and antiviral properties. Additionally, polymeric thiophenes have uses in developing sensors and medical diagnostics tools (Nagaraju et al., 2018).
Material Science
Thiophene derivatives are instrumental in material science, particularly in the synthesis of crystalline conjugated polymers. These polymers exhibit high crystallinity and excellent thermal stability, making them suitable for use in various material science applications, including in bulk heterojunction solar cells (Chen et al., 2011).
Energy Transfer Studies
2-Methyl-5-(thiophen-2-yl)thiophene and related compounds are also significant in energy transfer studies. They have been used as donors in Förster Resonance Energy Transfer (FRET) studies, proving their potential in developing efficient energy transfer dye lasers and plastic scintillation detectors (Naik et al., 2018).
Anticancer Research
Derivatives of thiophene have been synthesized and evaluated for their anticancer activities. Studies on these compounds have shown promising results in binding with carrier proteins like Human Serum Albumin (HSA), indicating potential applications in cancer treatment (Shareef et al., 2016).
Mechanism of Action
While the specific mechanism of action for “2-Methyl-5-(thiophen-2-YL)thiophene” is not mentioned in the retrieved sources, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Thiophene is classified as a flammable liquid (Category 2), has acute toxicity when ingested (Category 4), causes serious eye irritation (Category 2A), and is harmful to aquatic life with long-lasting effects . It’s important to handle it with care, using protective gloves, eye protection, and face protection .
Future Directions
Thiophene-based analogs continue to attract scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives by heterocyclization of various substrates is a research area of interest .
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S2/c1-7-4-5-9(11-7)8-3-2-6-10-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOEAUCEDWSLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452961 | |
Record name | 5-methyl-[2,2']bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiophen-2-YL)thiophene | |
CAS RN |
18494-74-1 | |
Record name | 5-Methyl-2,2′-bithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18494-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-[2,2']bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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